molecular formula C20H16FN3O2S B2879107 4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921778-85-0

4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2879107
CAS RN: 921778-85-0
M. Wt: 381.43
InChI Key: AKQGOOLLCBRHRM-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Fluorogenic Reagents and Thiol Detection

4-Fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives are explored in the context of fluorogenic reagents for thiol detection. The use of fluorogenic reagents like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) highlights the potential of fluorine-containing compounds in enhancing reactivity and specificity towards thiols. Such compounds offer negligible fluorescence on their own but exhibit intense fluorescence upon reacting with thiols, making them valuable in biochemical assays for detecting thiols in biological samples (Toyo’oka et al., 1989).

Antimicrobial Applications

The antimicrobial potential of novel fluorine-containing derivatives is significant. Compounds synthesized by incorporating fluorine atoms and various pharmacophores like quinazolinone alongside 4-thiazolidinone have shown remarkable in vitro antimicrobial potency. This suggests that fluorine substitution in these molecules can play a crucial role in developing potential antimicrobial agents, with several derivatives demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains (Desai et al., 2013).

Antiproliferative and DNA Binding Properties

Fluorine-substituted compounds also exhibit antiproliferative activities, with some showing moderate activity against cancer cell lines. The structure-activity relationship studies of such compounds indicate that fluorine substitution can influence their cytotoxic properties, suggesting their potential use in cancer therapy. Additionally, detailed DNA binding studies on these compounds have shown strong DNA groove binding, further highlighting their potential in therapeutic applications (Cindrić et al., 2017).

Fluorogenic Sensors and Chemodosimeters

The development of fluorogenic sensors and chemodosimeters is another area where such compounds find application. A thioamide derivative of 8-hydroxyquinoline-benzothiazole, for example, demonstrated highly selective fluorescence-enhancing properties towards Hg2+, which is of significant interest for environmental monitoring and bioimaging applications. The transformation of weakly fluorescent thioamide derivatives into highly fluorescent amide analogues upon interaction with specific metal ions underscores the utility of fluorine-containing compounds in designing sensitive and selective chemodosimeters (Song et al., 2006).

properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c21-15-7-5-14(6-8-15)19(26)23-20-22-16(12-27-20)11-18(25)24-10-9-13-3-1-2-4-17(13)24/h1-8,12H,9-11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGOOLLCBRHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

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